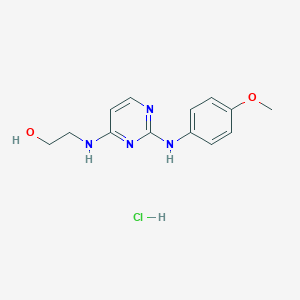
Cardiogenol C 塩酸塩
概要
説明
Cardiogenol C hydrochloride is a potent cell-permeable pyrimidine inducer that has garnered significant attention in scientific research due to its ability to promote the differentiation of embryonic stem cells into cardiomyocytes. This compound is particularly valuable in the field of regenerative medicine, where it is used to enhance cardiac repair through cell transplantation therapy .
科学的研究の応用
Cardiogenol C hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other pyrimidine derivatives.
Biology: The compound is employed to study the differentiation of stem cells into cardiomyocytes, providing insights into cardiac development and regeneration.
Medicine: Cardiogenol C hydrochloride is explored for its potential in regenerative medicine, particularly in enhancing cardiac repair through cell transplantation therapy.
Industry: It is used in the development of new therapeutic agents and in tissue engineering approaches to repair damaged cardiac tissue
作用機序
Target of Action
Cardiogenol C hydrochloride is a potent cell-permeable pyrimidine inducer . Its primary targets are embryonic stem cells (ESCs) and lineage-committed progenitor cell types . It prompts the differentiation of these cells into cardiomyocytes .
Mode of Action
Cardiogenol C hydrochloride interacts with its targets (ESCs and progenitor cells) and induces their differentiation into cardiomyocytes . This interaction results in significant changes in the expression of cardiac-specific transcription factors such as Nkx2.5 and atrial natriuretic factor .
Biochemical Pathways
It is known that the compound significantly increases the expression of cardiac-specific transcription factors such as nkx25 and atrial natriuretic factor . These factors play crucial roles in the differentiation of ESCs into cardiomyocytes .
Pharmacokinetics
It is known to be soluble in water and dmso up to 100mm , which suggests that it may have good bioavailability.
Result of Action
The result of Cardiogenol C hydrochloride’s action is the differentiation of ESCs into cardiomyocytes . This is evidenced by the characteristic beating behavior of differentiated cardiomyocytes .
Action Environment
It is known that the compound is stable at room temperature and can be stored long-term at -20°c
生化学分析
Biochemical Properties
Cardiogenol C hydrochloride plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It primarily targets the Wnt/beta-catenin signaling pathway, which is essential for the differentiation of ESCs into cardiomyocytes . The compound induces the expression of early cardiac transcription factors such as GATA4, Nkx2.5, and Tbx5, which are critical for cardiomyogenesis . Additionally, Cardiogenol C hydrochloride increases the expression of atrial natriuretic factor (ANF) and cardiac Nav1.5 sodium channel protein in a dose-dependent manner .
Cellular Effects
Cardiogenol C hydrochloride exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound promotes the differentiation of ESCs into cardiomyocytes, leading to the formation of beating cardiomyocytes . It also enhances the expression of cardiac marker genes such as ANF and NKX2-5 in C2C12 cells . Furthermore, Cardiogenol C hydrochloride increases the expression of cardiac-specific proteins, thereby supporting cardiac function and repair .
Molecular Mechanism
The molecular mechanism of Cardiogenol C hydrochloride involves its interaction with the Wnt/beta-catenin signaling pathway. The compound binds to specific receptors and activates the pathway, leading to the upregulation of cardiac transcription factors and genes . This activation results in the differentiation of ESCs into cardiomyocytes and the expression of cardiac-specific proteins . Additionally, Cardiogenol C hydrochloride modulates the expression of genes involved in cardiac development and function, further supporting its cardiomyogenic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cardiogenol C hydrochloride change over time. The compound is stable when stored at -20°C for up to three years in powder form and at -80°C for up to two years in solution . Over time, Cardiogenol C hydrochloride continues to promote the differentiation of ESCs into cardiomyocytes, with significant increases in cardiac marker expression observed after seven days of treatment . Long-term studies have shown that the compound maintains its cardiomyogenic effects, supporting sustained cardiac function and repair .
Dosage Effects in Animal Models
The effects of Cardiogenol C hydrochloride vary with different dosages in animal models. At low doses, the compound effectively promotes cardiomyogenesis without causing adverse effects . At higher doses, Cardiogenol C hydrochloride may exhibit toxic effects, including potential disruptions in cardiac function and cellular metabolism . It is essential to determine the optimal dosage to maximize the compound’s therapeutic benefits while minimizing potential risks.
Metabolic Pathways
Cardiogenol C hydrochloride is involved in various metabolic pathways, including those related to cardiac development and function. The compound interacts with enzymes and cofactors that regulate the differentiation of ESCs into cardiomyocytes . It also influences metabolic flux and metabolite levels, supporting the production of cardiac-specific proteins and enhancing cardiac function .
Transport and Distribution
Within cells and tissues, Cardiogenol C hydrochloride is transported and distributed through specific transporters and binding proteins. The compound’s cell-permeable nature allows it to efficiently enter cells and reach its target sites . Cardiogenol C hydrochloride’s localization and accumulation within cardiac tissues support its cardiomyogenic effects and therapeutic potential .
Subcellular Localization
Cardiogenol C hydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that Cardiogenol C hydrochloride effectively interacts with its target biomolecules, supporting its role in cardiomyogenesis and cardiac repair .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Cardiogenol C hydrochloride involves the reaction of 4-methoxyaniline with 2-chloro-4,6-diaminopyrimidine in the presence of a base to form the intermediate compound. This intermediate is then reacted with 2-chloroethanol to yield Cardiogenol C. The final step involves the addition of hydrochloric acid to obtain Cardiogenol C hydrochloride .
Industrial Production Methods: Industrial production of Cardiogenol C hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .
化学反応の分析
Types of Reactions: Cardiogenol C hydrochloride primarily undergoes substitution reactions due to the presence of reactive amino and hydroxyl groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions include various substituted derivatives of Cardiogenol C hydrochloride, which can be further utilized in different scientific applications .
類似化合物との比較
Sulfonyl Hydrazone Derivatives: These compounds also induce the expression of cardiac proteins in various stem cell types and are used to improve myocardial repair.
VUT-MK142: Another cardiomyogenic small molecule that promotes the differentiation of pre-cardiac mesoderm into cardiomyocytes
Uniqueness: Cardiogenol C hydrochloride is unique due to its high potency and specificity in inducing cardiac differentiation. Its ability to act on already lineage-committed progenitor cell types with a limited degree of plasticity sets it apart from other similar compounds .
特性
IUPAC Name |
2-[[2-(4-methoxyanilino)pyrimidin-4-yl]amino]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2.ClH/c1-19-11-4-2-10(3-5-11)16-13-15-7-6-12(17-13)14-8-9-18;/h2-7,18H,8-9H2,1H3,(H2,14,15,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAHYSZVJLHCNA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=CC(=N2)NCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
671225-39-1 | |
| Record name | Cardiogenol C hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(allyloxy)phenyl]-4-methoxybenzamide](/img/structure/B522857.png)
![2-(((2-methyl-6-phenylpyrimidin-4-yl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B522858.png)
![7-{(4-Fluorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}quinolin-8-ol](/img/structure/B522874.png)
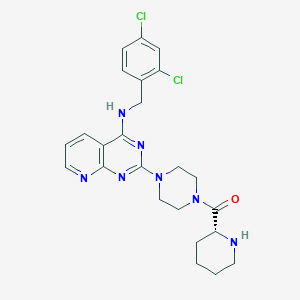
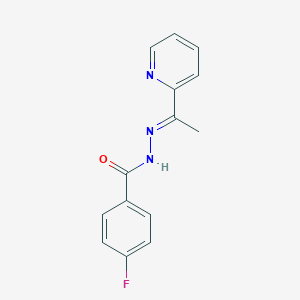



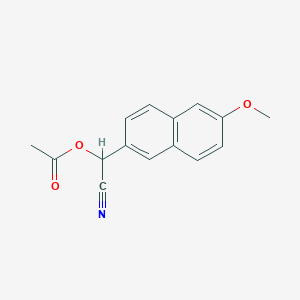
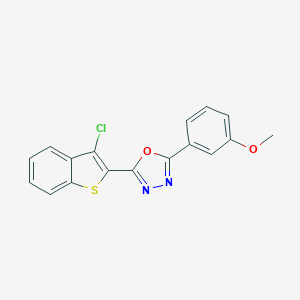
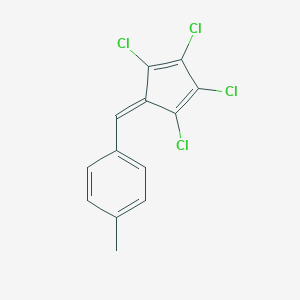
![4-{5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide](/img/structure/B524577.png)
![N-[(5-bromo-2-methoxyphenyl)methyl]-3,5-dimethyladamantan-1-amine](/img/structure/B524905.png)
